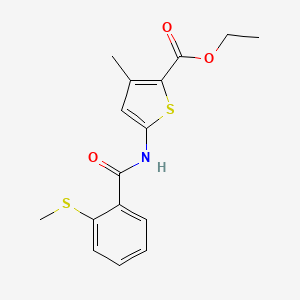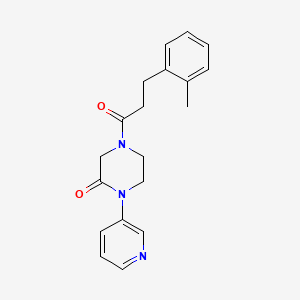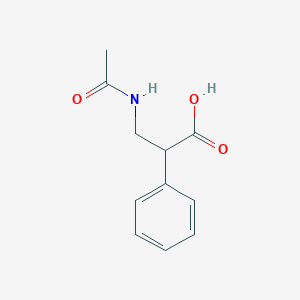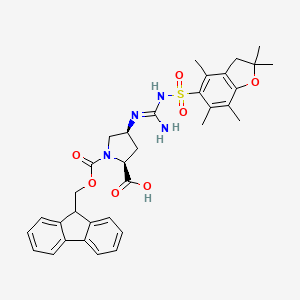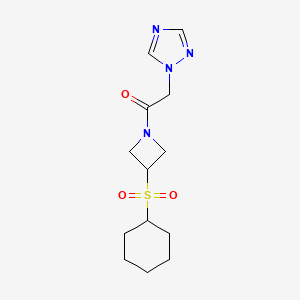
1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone" often involves the use of sulfonyl-1,2,3-triazoles as synthons for heterocyclic compounds. These precursors can be obtained through copper-catalyzed azide-alkyne cycloaddition and are known for their versatility in synthetic chemistry, enabling the introduction of nitrogen atoms into various heterocycles, a key step in creating complex structures including azetidines and triazoles (Zibinsky & Fokin, 2013).
Molecular Structure Analysis
Structural analysis of compounds similar to "1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone" often involves spectroscopic techniques. For example, synthesized compounds are characterized using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide insights into the molecular geometry, confirm the presence of specific functional groups, and help deduce the electronic structure of the molecule (Govindhan et al., 2017).
Scientific Research Applications
Organocatalytic Synthesis
One of the significant applications of compounds related to 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is in the organocatalytic synthesis of triazoles. The organocatalytic azide-ketone [3+2] cycloaddition process is utilized to synthesize 1,5-disubstituted 4-thio-1,2,3-triazoles and 1,5-disubstituted 1,2,3-triazoles. These compounds have a wide range of synthetic and medicinal applications due to their high rate and selectivity, solvent-free conditions, and excellent yields (Ramachary et al., 2015).
Synthesis of Sulfonamide Rings and Derivatives
Sulfonamide rings and their derivatives, which are crucial components in several naturally occurring alkaloids, are synthesized using compounds structurally similar to the given chemical. These derivatives showcase significant biological and pharmacological potencies (Jagannadham et al., 2019).
Catalyst in Asymmetric Synthesis
These compounds are also used as ligands in catalytic asymmetric synthesis. For instance, azole derivatives of 2-aminocyclohexanecarboxylic acid, related to the given chemical structure, act as bidentate ligands in metal-mediated catalytic asymmetric synthesis (Wipf & Wang, 2002).
Creation of Heterocyclic Compounds
Another application is in the creation of heterocyclic compounds, where sulfonyl-1,2,3-triazoles serve as convenient synthones. These compounds are valuable in both synthetic and medicinal chemistry due to their ability to introduce a nitrogen atom into various heterocycles (Zibinsky & Fokin, 2013).
Solid-Phase Synthesis of Oxazolidinones
The solid-phase synthesis of oxazolidinones, which are crucial for antibiotic activity, also utilizes related chemical structures. This process involves attaching a 1,2-diol to immobilized sulfonyl chloride, followed by selective activation and cycloelimination (Holte et al., 2001).
Safety And Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies would likely focus on its pharmacological properties and potential therapeutic applications.
properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-13(8-17-10-14-9-15-17)16-6-12(7-16)21(19,20)11-4-2-1-3-5-11/h9-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGTOSSKHLSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

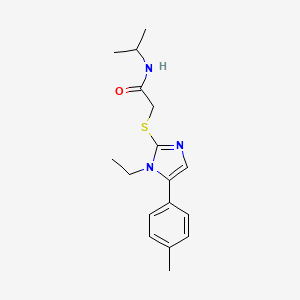

![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)
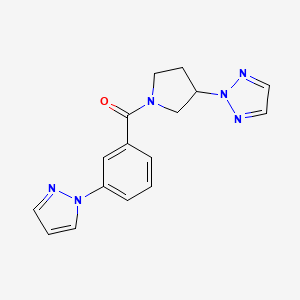
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)
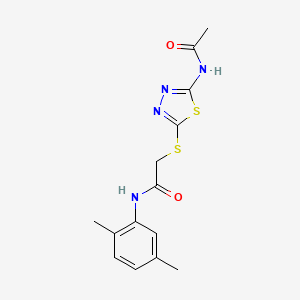
![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)
